molecular formula C15H13F2N3S B4354858 4-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole

4-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole

Cat. No.: B4354858
M. Wt: 305.3 g/mol
InChI Key: QYLRQPWMIUXWMN-UHFFFAOYSA-N
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Description

4-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of difluorophenyl and pyrazolyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Difluorophenyl Group: This step may involve the use of a difluorobenzene derivative in a nucleophilic aromatic substitution reaction.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyrazolyl group.

    Reduction: Reduction reactions could target the difluorophenyl group or the thiazole ring.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-difluorophenyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1,3-thiazole: Lacks the methyl group on the pyrazole ring.

    4-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3-oxazole: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

The presence of both difluorophenyl and pyrazolyl groups in 4-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole may confer unique chemical reactivity and biological activity compared to similar compounds. The specific arrangement of these groups could influence its binding affinity to biological targets and its overall stability.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-[2-(5-methylpyrazol-1-yl)ethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3S/c1-10-4-6-18-20(10)7-5-15-19-14(9-21-15)12-3-2-11(16)8-13(12)17/h2-4,6,8-9H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLRQPWMIUXWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole
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4-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole
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4-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole
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4-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole
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4-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole
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4-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole

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